1-[3-nitro-4-(1-pyrrolidinyl)benzoyl]piperidine
Overview
Description
1-[3-nitro-4-(1-pyrrolidinyl)benzoyl]piperidine is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.15829154 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidants and Anticancer Applications
Nitroxides, including piperidine and pyrrolidine derivatives, have been recognized for their antioxidant properties and potential as anticancer drugs. They serve as antioxidants in the treatment of cancers, neurodegenerative diseases (such as Parkinson's and Alzheimer's), ischemia, obesity, radiation damage, age-related degeneration, oxidative stress, and inflammation among others. Their antioxidant action is associated with their redox cycle, where they mimic superoxide dismutase, modulate hemoprotein activities, scavenge reactive free radicals, and inhibit oxidation reactions of biological materials (Lewandowski & Gwoździński, 2017).
Magnetic Resonance Imaging (MRI) Contrast Agents
Due to their paramagnetic properties, nitroxides have been explored as contrast agents in MRI to noninvasively assess tissue redox status. The understanding of in vivo biodistribution and reduction of nitroxides, including piperidine nitroxide Tempol and pyrrolidine nitroxide 3-CP, is crucial for their application in radioprotection and redox imaging. It was found that 3-CP is reduced significantly slower than Tempol, suggesting its potential as an optimal choice for redox imaging based on the achievable concentrations and bioreduction observed in vivo (Davis et al., 2011).
Radical Polymerization
The development of various functional nitroxyl radicals, particularly focusing on stability towards reductants like ascorbic acid, has opened avenues in radical polymerization. Piperidine nitroxyl radicals have shown resistance to reduction by ascorbic acid, indicating their potential use as new radical polymerizers. This application is significant in the field of polymer chemistry, where the controlled reactivity of radicals can lead to the development of novel materials with unique properties (Kinoshita et al., 2009).
Synthesis of Heterocyclic Compounds
The conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes, mediated by (-)-sparteine, provide a route to highly enantioenriched enecarbamate products, leading to the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. This methodology facilitates the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry and drug development (Johnson et al., 2002).
Future Directions
Properties
IUPAC Name |
(3-nitro-4-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-16(18-10-2-1-3-11-18)13-6-7-14(15(12-13)19(21)22)17-8-4-5-9-17/h6-7,12H,1-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMOTRAMMRODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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